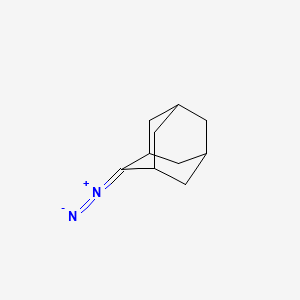
Diazoadamantane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diazoadamantane, also known as this compound, is a useful research compound. Its molecular formula is C10H14N2 and its molecular weight is 162.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antiviral Properties
Research has demonstrated that diazoadamantane derivatives exhibit antiviral activity against several viruses, including influenza and herpes viruses. For instance:
- 7-nitro-1,3,5-triazaadamantane has shown effectiveness against the influenza A virus at concentrations as low as 1 µM, indicating its potential as an antiviral agent .
- Compounds combining this compound with other biologically active fragments have been effective against a range of viruses, including SARS coronavirus and various strains of hepatitis .
Antibacterial Activity
Numerous studies have reported the antibacterial properties of this compound derivatives. Key findings include:
- Compounds with specific substituents demonstrated significant antibacterial activity against Staphylococcus aureus and other gram-positive bacteria .
- The minimum inhibitory concentration (MIC) for certain derivatives was found to be as low as 0.5 µg/mL against Sarcina lutea, showcasing their potential in treating bacterial infections .
Anticancer Activity
Diazoadamantanes have also been investigated for their anticancer properties:
- Certain derivatives have induced apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and activation of caspases.
- Research indicates that these compounds can inhibit cancer cell proliferation effectively, making them candidates for further development in oncology.
Case Study 1: Antiviral Efficacy Against Influenza
A study evaluated the antiviral efficacy of a series of this compound derivatives against the influenza virus. The results indicated that certain compounds exhibited significant inhibition of viral replication at low concentrations, suggesting their potential as antiviral therapeutics.
Case Study 2: Antibacterial Screening
In another investigation, a library of this compound derivatives was screened for antibacterial activity using agar diffusion methods. Several compounds demonstrated promising activity against gram-positive bacteria, with some achieving MIC values comparable to established antibiotics.
Propiedades
Fórmula molecular |
C10H14N2 |
|---|---|
Peso molecular |
162.23 g/mol |
Nombre IUPAC |
2-diazoadamantane |
InChI |
InChI=1S/C10H14N2/c11-12-10-8-2-6-1-7(4-8)5-9(10)3-6/h6-9H,1-5H2 |
Clave InChI |
YLUADXJKFSVCDQ-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC3CC1CC(C2)C3=[N+]=[N-] |
Sinónimos |
aziadamantane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















